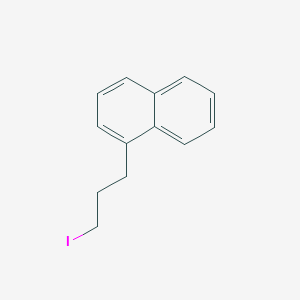

1-(3-Iodopropyl)naphthalene

Description

1-(3-Iodopropyl)naphthalene is an organoiodine compound featuring a naphthalene core substituted with a 3-iodopropyl chain. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, catalysts, and functionalized materials. The iodine atom in the propyl chain enhances its utility as a reactive site for nucleophilic substitutions or cross-coupling reactions, enabling the construction of complex molecular architectures . Its synthesis often involves Grignard reactions or alkylation procedures, as demonstrated in silacyclic derivative syntheses and asymmetric pharmaceutical intermediates .

Properties

Molecular Formula |

C13H13I |

|---|---|

Molecular Weight |

296.15 g/mol |

IUPAC Name |

1-(3-iodopropyl)naphthalene |

InChI |

InChI=1S/C13H13I/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2 |

InChI Key |

RFYFPICRESHAJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 1-(3-Iodopropyl)naphthalene include:

- 1-(3-Bromo-1-propynyl)naphthalene : Substitutes iodine with bromine and incorporates a propynyl group, enhancing electrophilicity for alkyne-based couplings .

- 1-(2,3-Epoxypropyl)naphthalene : Features an epoxy group instead of iodopropyl, enabling ring-opening reactions for polymer or drug synthesis .

- 1-Methylnaphthalene : Lacks the iodopropyl chain but shares the naphthalene backbone; widely studied for toxicity and environmental persistence .

- 1-Nitronaphthalene : Nitro-substituted derivative with distinct electronic properties, influencing reactivity in electrophilic substitutions .

Physico-Chemical Properties

Table 1. Comparison of Select Properties

Notes:

- Methylnaphthalene’s properties (e.g., boiling point: 240–245°C) are well-documented due to extensive toxicological profiling .

Q & A

Q. How can structural analogs inform SAR studies for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.